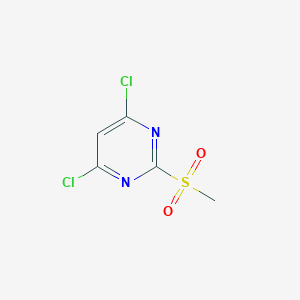
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
Vue d'ensemble
Description
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S . It is used in various chemical reactions, particularly in the synthesis of N-substituted azacalix pyrimidines and hyperbranched poly (arylene pyrimidine ether)s .
Synthesis Analysis
The compound can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. It has been used to synthesize two new hyperbranched poly (arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine consists of a pyrimidine ring with two chlorine atoms and a methylsulfonyl group attached to it .Chemical Reactions Analysis
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a white to yellow to orange powder or crystal . It has a melting point of 118 - 122 °C and a density of 1.60 . It is soluble in methanol .Applications De Recherche Scientifique
Application 1: Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s
- Summary of the Application : 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is used as a novel leaving group, activated by pyrimidine, for the synthesis of hyperbranched poly(arylene pyrimidine ether)s .
- Methods of Application : The compound is used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .
- Results or Outcomes : The result of this application is the successful synthesis of two new hyperbranched poly(arylene pyrimidine ether)s .
Application 2: Preparation of 2′-Pyrimidinecarbonylsulfonanilide Derivatives
- Summary of the Application : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is used in the preparation of 2′-pyrimidinecarbonylsulfonanilide derivatives .
- Methods of Application : The compound is used in the microwave-assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine by reacting with methylamine . It is also used to prepare 2′-pyrimidinecarbonylsulfonanilide derivatives .
- Results or Outcomes : The result of this application is the successful preparation of 2′-pyrimidinecarbonylsulfonanilide derivatives with potent herbicidal activity .
Application 3: Synthesis of Disubstituted Pyrimidines
- Summary of the Application : 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines .
- Methods of Application : The compound is used in tandem amination and Suzuki-Miyaura cross-coupling to synthesize disubstituted pyrimidines .
- Results or Outcomes : The result of this application is the successful synthesis of disubstituted pyrimidines .
Application 4: Microwave Assisted Preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine
- Summary of the Application : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is used in the microwave assisted preparation of 4,6-dimethoxy-N-methylpyrimidin-2-amine .
- Methods of Application : The compound is reacted with methylamine under microwave irradiation to prepare 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Application 5: Synthesis of N-Substituted Azacalix Pyrimidines
- Summary of the Application : 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application : The compound is used as a starting reagent for the synthesis of N-substituted azacalix pyrimidines .
- Results or Outcomes : The result of this application is the successful synthesis of N-substituted azacalix pyrimidines .
Application 6: Desulfonative Photoredox Alkylation of N-Heteroaryl Sulfones
- Summary of the Application : 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is used in desulfonative photoredox alkylation of N-heteroaryl sulfones .
- Methods of Application : The compound is used in an acid-free approach for substituted heteroarene synthesis .
- Results or Outcomes : The result of this application is the successful synthesis of substituted heteroarenes .
Safety And Hazards
The compound is classified as dangerous according to GHS classification . It can cause severe skin burns and eye damage. Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
Relevant Papers Several papers have been published on 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine. These include studies on its synthesis , chemical reactions , and potential applications .
Propriétés
IUPAC Name |
4,6-dichloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROUVIKCNOHKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286356 | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine | |
CAS RN |
4489-34-3 | |
| Record name | 4489-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)

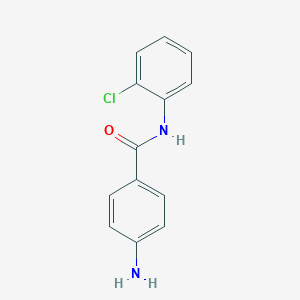

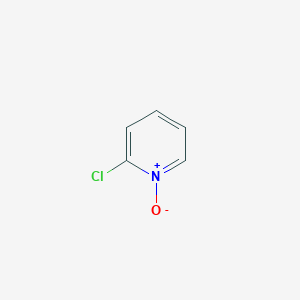
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
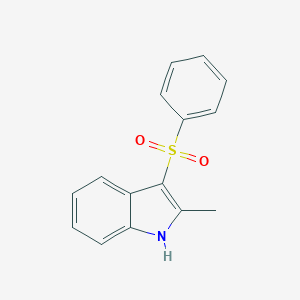

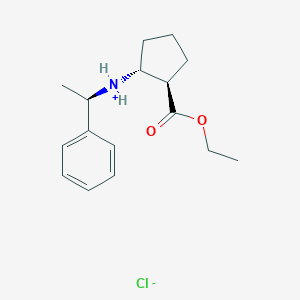


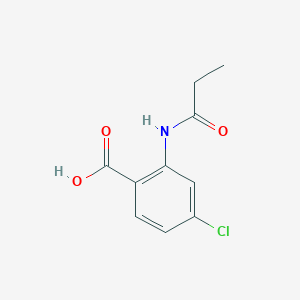
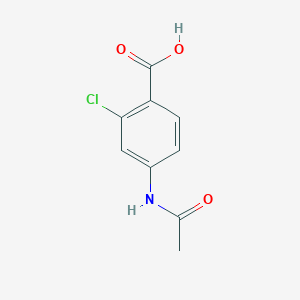
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)